molecular formula C25H32N6O B2952616 1-(4-Methylphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine CAS No. 1251695-95-0

1-(4-Methylphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine

Cat. No.: B2952616
CAS No.: 1251695-95-0
M. Wt: 432.572
InChI Key: KGQQEWFGBMWJNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine is a structurally complex piperazine derivative featuring a 1,2,4-oxadiazole ring linked to a pyridine-piperidine moiety. The compound combines a 4-methylphenyl-substituted piperazine core with a 1,2,4-oxadiazole heterocycle, which is further functionalized with a 6-(3-methylpiperidin-1-yl)pyridin-3-yl group.

Piperazine derivatives are renowned for their versatility in medicinal chemistry due to their ability to modulate solubility, bioavailability, and receptor binding through hydrogen bonding and ionic interactions . The 1,2,4-oxadiazole ring, a bioisostere for ester or amide groups, enhances metabolic stability and confers rigidity, which may improve target selectivity . The pyridine-piperidine segment could further influence lipophilicity and CNS penetration, making this compound a candidate for neurodegenerative or psychiatric applications .

Properties

IUPAC Name

5-[[4-(4-methylphenyl)piperazin-1-yl]methyl]-3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N6O/c1-19-5-8-22(9-6-19)30-14-12-29(13-15-30)18-24-27-25(28-32-24)21-7-10-23(26-16-21)31-11-3-4-20(2)17-31/h5-10,16,20H,3-4,11-15,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQQEWFGBMWJNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC=C(C=C2)C3=NOC(=N3)CN4CCN(CC4)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Methylphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine is a complex organic compound with potential pharmacological applications. Its structure suggests interactions with various biological targets, particularly in the central nervous system and metabolic pathways. This article reviews its biological activity based on available research findings, including in vitro and in vivo studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C25H32N6O
  • Molecular Weight : 432.6 g/mol
  • CAS Number : 1251681-74-9

Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly through interactions with G protein-coupled receptors (GPCRs) and ion channels. The presence of the piperazine moiety is significant for its pharmacological properties, enhancing solubility and bioavailability.

Antidiabetic Activity

A study evaluating piperazine derivatives found that compounds similar to 1-(4-Methylphenyl)-4-{3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine exhibited significant inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. The IC50 values ranged from 0.85 to 29.72 µM, indicating strong potential as antidiabetic agents compared to standard drugs like acarbose (IC50 = 610.7 µM) .

Antimicrobial Activity

In vitro studies have demonstrated that related piperidine derivatives possess antimicrobial properties against various pathogens. Compounds were tested against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, showing effective inhibition . This suggests that the compound may also have applications in treating infections.

Neuropharmacological Effects

The compound's structural features suggest potential neuropharmacological effects. Research into similar piperazine derivatives has shown efficacy in modulating neurotransmitter release and receptor activity, particularly in models of anxiety and depression . These findings warrant further investigation into the specific effects of this compound on neurochemical pathways.

Study 1: In Vitro Efficacy Against Diabetes

A recent study synthesized several piperazine derivatives and evaluated their α-glucosidase inhibition activity. Among these, derivatives with structural similarities to our compound showed promising results, indicating a pathway for developing new antidiabetic therapies .

Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial properties of piperidine derivatives derived from similar structures. The evaluation included testing against common fungal and bacterial pathogens, where certain derivatives exhibited significant antimicrobial activity .

Data Tables

Activity Type Target IC50 (µM) Reference
α-glucosidase InhibitionAntidiabetic0.85 - 29.72
Antimicrobial ActivityBacterial PathogensNot Specified

Comparison with Similar Compounds

Key Observations:

  • Oxadiazole Integration: The target compound’s 1,2,4-oxadiazole group is shared with derivatives in , which demonstrated potent MAO inhibition. This suggests the oxadiazole moiety may enhance monoaminergic modulation, a trait critical for antidepressants .
  • Pyridine-Piperidine vs. Pyridyl/Pyrimidinyl : Unlike benzimidazole derivatives with pyridyl groups (), the target compound’s pyridine-piperidine segment may reduce cytotoxicity while improving CNS penetration due to balanced lipophilicity .
  • Substituent Diversity : The 4-methylphenyl group contrasts with the 4-chlorobenzhydryl group in cytotoxic derivatives (), indicating divergent therapeutic applications—neuropharmacology vs. oncology.

Pharmacological and Functional Comparisons

Receptor Affinity and Selectivity

  • MAO Inhibition: Oxadiazole-piperazine hybrids () show nanomolar to low-micromolar MAO inhibition, comparable to classic antidepressants. The target compound’s oxadiazole and pyridine-piperidine groups may synergize to enhance MAO-B selectivity, reducing dietary tyramine interactions .
  • Serotonergic Activity : Derivatives with 2-methoxyphenyl substituents () exhibit high 5-HT₁A affinity (Ki < 20 nM), whereas the target compound’s 4-methylphenyl group may shift selectivity toward dopaminergic or σ receptors, common in antipsychotics .

Cytotoxicity and Anticancer Potential

  • The target compound lacks the benzhydryl or benzimidazole groups found in cytotoxic derivatives (), suggesting lower direct anticancer activity. However, its pyridine-piperidine segment may confer anti-proliferative effects via kinase inhibition, a mechanism observed in EGFR-targeting agents .

Q & A

Basic Research Questions

Q. What structural features of this compound are critical for its pharmacological activity?

  • Methodological Insight : Focus on the 1,2,4-oxadiazole ring, which acts as a bioisostere for ester or amide groups, enhancing metabolic stability. The 3-methylpiperidine and pyridine moieties may influence receptor binding affinity, as seen in kinase inhibitors. Piperazine rings often improve solubility and pharmacokinetics. Compare analogs with substituted aryl groups to assess activity changes .
  • Data Support : Derivatives with halogen substitutions (e.g., bromophenyl) in similar compounds showed enhanced antimicrobial activity (MIC: 2–8 µg/mL) .

Q. What synthetic strategies are effective for constructing the 1,2,4-oxadiazole core?

  • Methodological Insight : Use a cyclization reaction between amidoximes and activated carboxylic acid derivatives (e.g., via POCl₃-mediated dehydration). Optimize temperature (80–100°C) and solvent (DMF or THF) to improve yields (70–90%). Purify intermediates via flash chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Example : In analogous syntheses, Vilsmeier-Haack formylation achieved >85% yield for pyrazole-carbaldehyde intermediates .

Q. How should researchers characterize purity and structural integrity?

  • Methodological Insight : Employ HPLC (C18 column, acetonitrile/water mobile phase) for purity analysis (>95%). Confirm structure via ¹H/¹³C NMR (e.g., δ 2.3 ppm for methylpiperidine protons) and high-resolution mass spectrometry (HRMS) .
  • Data Support : Reported analogs showed HRMS deviations <2 ppm .

Q. What safety protocols are essential for handling this compound?

  • Methodological Insight : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid contact with oxidizers; decomposition may release toxic gases (e.g., NOₓ). Store at 2–8°C under inert gas .

Advanced Research Questions

Q. How can in vitro/in vivo efficacy discrepancies be resolved?

  • Methodological Insight : Assess bioavailability via pharmacokinetic studies (e.g., Caco-2 permeability assays). Modify lipophilicity (logP) by introducing polar groups (e.g., hydroxyl or sulfonyl) to improve absorption. Use LC-MS/MS for plasma metabolite profiling .
  • Case Study : Piperazine derivatives with logP <3 showed 3× higher oral bioavailability in rodent models .

Q. What computational tools predict target engagement for this compound?

  • Methodological Insight : Perform molecular docking (AutoDock Vina) against kinase domains (e.g., EGFR or JAK2). Validate with MD simulations (GROMACS) to assess binding stability. Use QSAR models to prioritize analogs with predicted IC₅₀ <100 nM .
  • Data Support : A bromophenyl analog exhibited 85% inhibition of EGFR in vitro .

Q. How to address stereochemical challenges during synthesis?

  • Methodological Insight : Employ chiral HPLC (Chiralpak AD-H column) or asymmetric catalysis (e.g., BINAP ligands) to resolve racemic mixtures. For diastereomers, optimize crystallization conditions (e.g., ethanol/water mixtures) .
  • Example : Chiral resolution of a related piperazine derivative achieved >99% enantiomeric excess .

Q. What strategies mitigate off-target effects in cellular assays?

  • Methodological Insight : Use counter-screening panels (e.g., Eurofins CEREP) to assess selectivity. Design control compounds with truncated scaffolds (e.g., lacking the oxadiazole ring) to isolate pharmacological contributions .
  • Data Support : A methylphenyl analog showed 10× selectivity for cancer cells over fibroblasts (IC₅₀: 1.2 µM vs. 12 µM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.